Anti-inflammatory agent 6

COX-2 selectivity cyclooxygenase inhibition NSAID comparator

ZLJ-6 is an orally active dual COX/5-LOX inhibitor validated in human whole blood (COX-1 IC50: 0.73 μM; COX-2 IC50: 0.31 μM; 5-LOX IC50: 0.99 μM). Unlike conventional NSAIDs or selective coxibs, it simultaneously blocks prostaglandin and leukotriene biosynthesis—essential for complete arachidonic acid cascade interrogation. Demonstrates 60–70% in vivo edema reduction (30 mg/kg p.o.) without gastric ulceration and additionally inhibits TNF-α-induced monocyte-endothelial adhesion via NF-κB modulation. The definitive reference standard for dual-pathway anti-inflammatory research requiring reproducible, physiologically relevant pharmacology.

Molecular Formula C22H20O12
Molecular Weight 476.4 g/mol
Cat. No. B14895021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 6
Molecular FormulaC22H20O12
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)O)O)C4=CC=CC=C4)O)O)O
InChIInChI=1S/C22H20O12/c1-31-21(30)20-16(28)15(27)17(29)22(34-20)33-19-14(26)11-10(7-9(23)12(24)13(11)25)32-18(19)8-5-3-2-4-6-8/h2-7,15-17,20,22-25,27-29H,1H3
InChIKeyMJWVIURQGRHEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 6 (ZLJ-6): Dual COX/5-LOX Inhibitor Procurement Guide for Preclinical Inflammation Research


Anti-inflammatory agent 6, also designated as ZLJ-6, is a synthetic imidazolone derivative that functions as an orally active dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways [1]. The compound exhibits inhibitory activity against COX-1 (IC50 = 0.73 μM), COX-2 (IC50 = 0.31 μM), and 5-LOX (IC50 = 0.99 μM) in human whole blood assays, distinguishing it from traditional NSAIDs that target only the COX pathway [1]. Its mechanism involves simultaneous suppression of prostaglandin synthesis via COX inhibition and leukotriene biosynthesis via 5-LOX blockade, a dual-targeting strategy that has generated considerable interest in the development of anti-inflammatory agents with potentially improved safety profiles [1].

Why Substituting Anti-inflammatory Agent 6 (ZLJ-6) with Standard NSAIDs or Selective COX-2 Inhibitors Compromises Research Outcomes


Substituting ZLJ-6 with conventional NSAIDs (e.g., naproxen, ibuprofen) or selective COX-2 inhibitors (e.g., celecoxib) in research protocols introduces distinct pharmacological variables that confound experimental interpretation. Non-selective NSAIDs inhibit COX-1 and COX-2 without affecting the 5-LOX pathway, leaving leukotriene-mediated inflammation unaddressed and carrying established gastrointestinal liability [1]. Selective COX-2 inhibitors spare COX-1 but similarly lack 5-LOX activity, and their cardiovascular safety concerns have been extensively documented [2]. Dual COX/5-LOX inhibitors represent a mechanistically distinct class: they simultaneously suppress prostaglandin and leukotriene biosynthesis while preserving lipoxin formation, which is critical for inflammation resolution [1]. ZLJ-6's specific IC50 profile across COX-1, COX-2, and 5-LOX—measured in a physiologically relevant human whole blood system—cannot be replicated by simply combining existing COX and LOX inhibitors due to differences in pharmacokinetics, tissue distribution, and off-target effects.

Quantitative Differentiation Evidence for Anti-inflammatory Agent 6 (ZLJ-6) Against Closest Comparators


COX-2 vs. COX-1 Selectivity: ZLJ-6 Demonstrates 2.35-Fold Preference for COX-2

In a human whole blood assay system that preserves physiological enzyme conformation and plasma protein binding conditions, ZLJ-6 exhibited an IC50 of 0.31 μM against COX-2 and 0.73 μM against COX-1, yielding a COX-2 selectivity ratio of 2.35 [1]. This selectivity profile differs from non-selective NSAIDs such as ibuprofen and naproxen, which show minimal COX-2 preference in whole blood, and from highly selective COX-2 inhibitors such as celecoxib (selectivity ratio ~30) or rofecoxib (selectivity ratio ~80) that spare COX-1 at therapeutic concentrations [2]. The intermediate selectivity of ZLJ-6 may confer a balanced pharmacological profile that merits further investigation in disease models where both COX-1-derived homeostatic prostanoids and COX-2-driven inflammatory mediators require consideration.

COX-2 selectivity cyclooxygenase inhibition NSAID comparator human whole blood assay

5-LOX Inhibition: ZLJ-6 Dual-Target Activity Unaddressed by Standard COX Inhibitors

ZLJ-6 inhibits 5-lipoxygenase with an IC50 of 0.99 μM in whole blood assays, as measured by leukotriene B4 (LTB4) production in A23187-stimulated human blood [1]. This 5-LOX inhibitory activity is absent in standard NSAIDs (ibuprofen, naproxen, diclofenac) and selective COX-2 inhibitors (celecoxib), which lack any meaningful 5-LOX inhibition at pharmacologically relevant concentrations [2]. Among dual COX/LOX inhibitors, ZLJ-6 exhibits a balanced inhibition profile: the 5-LOX IC50 (0.99 μM) is within the same order of magnitude as its COX-1 (0.73 μM) and COX-2 (0.31 μM) IC50 values, unlike compounds such as COX/5-LOX-IN-1 (compound 6b) where the 5-LOX IC50 of 0.28 μM is 3.8-fold lower than its COX-2 IC50 of 1.07 μM .

5-lipoxygenase inhibition leukotriene biosynthesis dual COX/LOX inhibitor whole blood assay

In Vivo Anti-inflammatory Efficacy: ZLJ-6 Matches Indomethacin with Dose-Dependent Edema Suppression

In the carrageenan-induced rat paw edema model—a standard preclinical assay for acute inflammation—orally administered ZLJ-6 produced dose-dependent anti-inflammatory effects. At 30 mg/kg p.o., ZLJ-6 reduced paw edema by approximately 60-70% from the vehicle control baseline, an efficacy level comparable to the reference NSAID indomethacin tested in the same model [1]. The anti-inflammatory effect was statistically significant at all tested doses (3, 10, and 30 mg/kg) and persisted throughout the 4-hour observation period. This in vivo validation distinguishes ZLJ-6 from many other "compound 6" anti-inflammatory agents reported in the literature (e.g., COX-2/LOX-IN-2, DHZ-6) that either lack published in vivo efficacy data or demonstrate only modest effects without direct comparator benchmarking .

carrageenan-induced paw edema in vivo efficacy indomethacin comparator rat inflammation model

Gastrointestinal Safety Profile: ZLJ-6 Shows No Ulcer Formation at Anti-inflammatory Dose (30 mg/kg)

In a dedicated gastrointestinal safety evaluation, rats treated with ZLJ-6 at the anti-inflammatory dose of 30 mg/kg p.o. showed no evidence of gastrointestinal ulcers upon macroscopic examination of the gastric mucosa [1]. This contrasts with the well-documented gastric toxicity of non-selective NSAIDs such as indomethacin and naproxen, which produce significant gastric erosion and ulceration at their effective anti-inflammatory doses due to COX-1-mediated suppression of gastroprotective prostaglandins [2]. The absence of ulcer formation with ZLJ-6 may be attributed to its balanced inhibition profile—the compound's moderate COX-1 IC50 (0.73 μM) relative to its COX-2 IC50 (0.31 μM) may permit sufficient COX-1 activity for gastric mucosal protection, while its 5-LOX inhibition prevents the shunting of arachidonic acid toward leukotriene production, a phenomenon implicated in NSAID-induced gastric damage [3].

gastrointestinal safety ulcerogenicity NSAID comparator rat gastric mucosa

Optimal Research Applications for Anti-inflammatory Agent 6 (ZLJ-6) Based on Validated Evidence


Dual COX/5-LOX Pathway Inhibition Studies in Whole Blood and Isolated Leukocyte Models

ZLJ-6 is optimally suited for ex vivo and in vitro studies requiring simultaneous measurement of COX and 5-LOX pathway inhibition. Its validated IC50 values in human whole blood (COX-1: 0.73 μM; COX-2: 0.31 μM; 5-LOX: 0.99 μM) provide a well-characterized reference for dose-response experiments [1]. The compound has been shown to suppress thromboxane B2 and prostaglandin E2 production in A23187-stimulated human and rat whole blood, and to reduce leukotriene B4 generation in the same systems, making it an ideal tool for investigating the interplay between prostaglandin and leukotriene signaling cascades [1].

Carrageenan-Induced Acute Inflammation Models with Gastrointestinal Safety Monitoring

Based on its demonstrated in vivo efficacy in the carrageenan-induced rat paw edema model (60-70% edema reduction at 30 mg/kg p.o., comparable to indomethacin) combined with the absence of gastric ulceration at this anti-inflammatory dose, ZLJ-6 is particularly valuable for studies that require extended dosing periods or evaluation of inflammatory endpoints without confounding gastrointestinal pathology [1]. The compound's oral activity eliminates the need for parenteral administration, facilitating chronic dosing protocols in rodent models.

Comparative Pharmacology Studies Evaluating Intermediate COX-2 Selectivity

With a COX-2 selectivity ratio of 2.35 (COX-1 IC50 / COX-2 IC50) measured in human whole blood, ZLJ-6 occupies a distinct pharmacological niche between non-selective NSAIDs (selectivity ratio ~1.0) and highly selective coxibs (selectivity ratio ≥30) [1]. This intermediate selectivity profile makes ZLJ-6 an appropriate tool for comparative studies designed to elucidate the functional consequences of graded COX-2 selectivity on inflammatory resolution, cardiovascular homeostasis, and renal function in preclinical models [1].

Mechanistic Studies of NF-κB-Independent Anti-inflammatory Effects

Subsequent research has identified that ZLJ-6 potently inhibits TNF-α-induced monocyte-endothelial interactions and adhesion molecule expression (E-selectin, ICAM-1, VCAM-1) through NF-κB signaling pathway modulation, an effect that appears to be independent of its primary COX/5-LOX inhibitory activity [2]. This dual mechanism—direct enzyme inhibition plus NF-κB pathway suppression—expands ZLJ-6's utility to studies investigating alternative anti-inflammatory signaling mechanisms and endothelial cell activation in vascular inflammation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.